Cas no 327075-02-5 (N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide)

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide
- F0708-0498
- Oprea1_215587
- 327075-02-5
- EU-0048840
- AKOS000536767
- Oprea1_256790
- 2-Furanpropanamide, N-(4-fluorophenyl)-5-methyl-
-
- インチ: 1S/C14H14FNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17)
- InChIKey: VVWWTGKKINTVOJ-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC=C1CCC(NC1=CC=C(F)C=C1)=O
計算された属性
- せいみつぶんしりょう: 247.10085685g/mol
- どういたいしつりょう: 247.10085685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 42.2Ų
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0708-0498-2μmol |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0708-0498-5mg |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0708-0498-3mg |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0708-0498-5μmol |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0708-0498-4mg |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0708-0498-10mg |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0708-0498-1mg |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0708-0498-2mg |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0708-0498-10μmol |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0708-0498-15mg |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
327075-02-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide 関連文献
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamideに関する追加情報
Introduction to N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide (CAS No. 327075-02-5)
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 327075-02-5, represents a promising candidate for further exploration due to its unique structural and chemical properties. The presence of both fluorine and furan moieties in its molecular structure suggests potential applications in the synthesis of bioactive molecules, particularly in the realm of drug discovery.
The compound's structure consists of a propanamide backbone, which is a common feature in many pharmacologically active agents. The amide group (-CONH-) is known for its ability to participate in hydrogen bonding, a critical factor in the binding affinity of drug molecules to their biological targets. Additionally, the 4-fluorophenyl substituent introduces a fluorine atom, which can enhance metabolic stability and binding interactions due to its electron-withdrawing properties. This feature is particularly valuable in medicinal chemistry, where fluorine atoms are often incorporated to improve drug efficacy and pharmacokinetic profiles.
The other key component of this compound is the 5-methylfuran-2-yl group, which adds a five-membered heterocyclic ring to the molecular framework. Furan derivatives are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The methyl substituent at the 5-position of the furan ring may further modulate the compound's reactivity and biological effects, making it an intriguing subject for further investigation.
In recent years, there has been a growing interest in developing novel therapeutic agents with structural motifs that mimic natural products or known drugs. N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide aligns with this trend, as its combination of aromatic and heterocyclic components provides a rich scaffold for structural diversification. This compound has been explored in various preclinical studies aimed at identifying new leads for therapeutic intervention.
The synthesis of N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4-fluorophenyl group typically requires fluorination techniques, while the attachment of the 5-methylfuran-2-yl moiety may involve condensation reactions or nucleophilic substitutions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline these processes and improve overall efficiency.
The pharmacological potential of this compound has been investigated through both computational modeling and experimental assays. Computational studies have suggested that the presence of both fluorine and furan moieties can enhance interactions with biological targets such as enzymes and receptors. These virtual screening approaches have guided experimental efforts by identifying promising derivatives for further testing.
In vitro studies have demonstrated that N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide exhibits modulatory effects on several key biological pathways. For instance, preliminary data indicate that it may interact with enzymes involved in inflammation and pain signaling, suggesting potential applications in treating chronic inflammatory conditions. Additionally, its ability to cross the blood-brain barrier has been explored, raising possibilities for central nervous system (CNS) applications.
The compound's pharmacokinetic properties are also under scrutiny to ensure its suitability for clinical development. Metabolic stability studies have been conducted to assess how quickly it is broken down in vivo, while solubility tests are being performed to optimize formulations for oral or injectable administration. These studies are crucial for determining whether N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide can be developed into a viable drug candidate.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the discovery process for this compound. HTS allows researchers to rapidly test thousands of compounds against various biological targets, while structure-based design leverages computational models to predict how modifications will affect binding affinity and selectivity. These approaches have been instrumental in refining N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide's chemical structure to enhance its therapeutic potential.
Ethical considerations are also paramount in the development of new pharmaceuticals. Rigorous safety assessments are conducted before any clinical trials can begin, ensuring that potential risks are minimized. These assessments include acute toxicity studies, genotoxicity evaluations, and long-term safety monitoring. By adhering to stringent regulatory guidelines, researchers aim to bring safe and effective treatments like N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide) to patients who need them.
The future prospects for N-(4-fluorophenyl)-3-(5-methylfuran - 2 - yl ) propanamide are bright given its unique structural features and promising preclinical results. Ongoing research efforts are focused on optimizing its synthesis, refining its pharmacological profile, and exploring new therapeutic indications. Collaborative initiatives between academic institutions and pharmaceutical companies will likely play a pivotal role in advancing this compound from laboratory research to clinical application.
327075-02-5 (N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide) 関連製品
- 2034430-80-1(1,6-dimethyl-4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridin-2-one)
- 2416229-24-6(2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid)
- 876536-28-6((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)
- 116007-24-0(3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid)
- 2112769-83-0(5-Fluoro-4-methylpyrimidine-2-carbonitrile)
- 2092697-02-2(3-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile)
- 51207-44-4(Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester)
- 1309874-27-8(6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one)
- 2228908-33-4(2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluoroethan-1-ol)
- 39153-97-4(3-(2-bromoacetyl)-1H-isochromen-1-one)




